molecular formula C22H25ClN2O2 B10825226 Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph CAS No. 868390-90-3

Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI); 3-(2-Chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-(4-morpholinyl)-2-propen-1-one; Bimalin; Pyrimorph

Cat. No.: B10825226
CAS No.: 868390-90-3
M. Wt: 384.9 g/mol
InChI Key: QEUOHPLVFSQWME-UHFFFAOYSA-N
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Description

Pyrimorph (CAS name: Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI)), also referred to as Bimalin, is a novel carboxylic acid amide (CAA) fungicide developed in China in 2003 . Structurally, it features a morpholine ring, a pyridine moiety, and a tert-butylphenyl group, contributing to its unique bioactivity . Pyrimorph exhibits broad-spectrum activity against oomycetes, including Phytophthora capsici and Phytophthora infestans, by inhibiting mycelial growth, sporangium production, and cystospore germination (EC₅₀ values: 0.09–4.92 µg/mL) . Its dual mode of action involves impairing cell wall biosynthesis via cellulose synthase 3 (CesA3) inhibition and disrupting mitochondrial respiration by targeting the cytochrome bc1 complex . Pyrimorph is commercially used in China to control pepper blight and tomato late blight, with annual production of ~20,000 kg .

Properties

CAS No.

868390-90-3

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-3-(2-chloropyridin-4-yl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C22H25ClN2O2/c1-22(2,3)18-6-4-16(5-7-18)19(17-8-9-24-20(23)14-17)15-21(26)25-10-12-27-13-11-25/h4-9,14-15H,10-13H2,1-3H3

InChI Key

QEUOHPLVFSQWME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC(=NC=C3)Cl

Origin of Product

United States

Biological Activity

Pyrimorph, also known as Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(1,1-dimethylethyl)phenyl]-1-oxo-2-propenyl]-(9CI), is a synthetic fungicide that exhibits significant biological activity against various plant pathogenic fungi. Its mechanism of action primarily targets the mitochondrial respiratory chain, particularly the cytochrome bc1 complex. This article provides an in-depth analysis of its biological activity, including detailed research findings, case studies, and data tables.

Pyrimorph acts as a mixed-type noncompetitive inhibitor of the cytochrome bc1 complex, which is crucial for mitochondrial electron transport. Research indicates that it affects both the ubiquinol oxidation (QP) and ubiquinone reduction (QN) sites, leading to disrupted ATP synthesis in fungi. The compound demonstrates high efficacy against several fungal species, including Phytophthora infestans, Phytophthora capsici, and Rhizoctonia solani.

Inhibition Profile

The inhibition profile of pyrimorph on various mitochondrial complexes is summarized in Table 1:

Concentration (μM)Complex I Activity (%)Complex II Activity (%)Complex III Activity (%)
051.8 ± 2112.727.24
452.7 ± 3 (-1.7%)83.6 ± 4 (-25.8%)1.29 ± 1 (-95.3%)
848.3 ± 6 (+6.8%)58.3 ± 6 (-48.3%)-
1252.1 ± 7 (-0.5%)25.1 ± 7 (-77.7%)-
1649.8 ± 1 (-3.8%)6.8 ± 1 (-94.6%)-

Pyrimorph exhibited a significant inhibition rate on Complex III (cytochrome bc1), achieving up to 95.3% inhibition at a concentration of 4 μM .

Efficacy Against Fungal Pathogens

Pyrimorph has shown broad-spectrum antifungal activity, with effective concentrations (EC50) for various fungi detailed in Table 2:

Fungal SpeciesEC50 (μM)
Phytophthora infestans1.3 - 13.5
Phytophthora capsici<0.3
Rhizoctonia solaniNot specified
Pseudoperonospora cubensisNot specified

These results indicate that pyrimorph is particularly potent against Phytophthora capsici, where it can inhibit mycelial growth at very low concentrations .

Case Studies and Research Findings

A study focused on the resistance development in Phytophthora capsici highlighted the potential for resistance to pyrimorph under prolonged exposure . The researchers found that after multiple passages on media containing pyrimorph, resistant strains emerged, indicating a need for integrated pest management strategies to mitigate resistance development.

In another investigation, the pharmacological properties of morpholine derivatives were explored, revealing their interactions with central nervous system targets and potential applications in treating neurodegenerative diseases . These findings underscore the versatility of morpholine-containing compounds beyond their antifungal applications.

Scientific Research Applications

Fungicidal Activity

Pyrimorph functions as a systemic fungicide that targets multiple stages of fungal development. Its mechanism of action involves inhibition of the respiratory cytochrome bc1 complex, which is crucial for ATP synthesis in fungi. This results in reduced mycelial growth and sporangium production . The compound has demonstrated effective control over diseases such as late blight in tomatoes and blight in peppers, with application rates typically ranging from 375 to 450 g/ha .

Resistance Management

Research indicates that resistance to Pyrimorph can develop in certain fungal populations, such as Phytophthora capsici. Studies have shown mutations in the CesA3 gene associated with resistance, highlighting the need for integrated pest management strategies to mitigate resistance development .

Pharmaceutical Applications

Morpholine derivatives are increasingly utilized in medicinal chemistry due to their ability to enhance drug potency and modify pharmacokinetic properties. Pyrimorph's structure allows it to interact favorably with biological targets, making it a candidate for further development in drug discovery.

CNS Drug Discovery

Morpholine-containing compounds have been explored for their potential in central nervous system (CNS) drug discovery. They serve as scaffolds that improve blood-brain barrier permeability and modulate receptor activity involved in mood disorders and neurodegenerative diseases . Notable examples include antidepressants like moclobemide and reboxetine, which demonstrate the versatility of morpholine derivatives in therapeutic applications.

Industrial Applications

Morpholine itself is widely used as a solvent and pH adjuster in various industrial processes. Its volatility similar to water makes it ideal for steam systems in power plants, where it helps prevent corrosion by maintaining optimal pH levels . Additionally, morpholine derivatives are employed as emulsifiers and corrosion inhibitors in agricultural formulations.

Efficacy Against Fungal Pathogens

A study conducted on the effectiveness of Pyrimorph against Phytophthora capsici revealed an IC50 value of approximately 69.2 μM, indicating its potency against this pathogen. The study also highlighted Pyrimorph's ability to suppress zoosporangia germination effectively .

Resistance Development

Research on the resistance mechanisms of Phytophthora capsici showed that specific mutations can lead to reduced sensitivity towards Pyrimorph. This underscores the importance of ongoing monitoring and research into resistance management strategies .

Chemical Reactions Analysis

Biochemical Reaction Mechanisms

Pyrimorph’s fungicidal activity stems from its interaction with mitochondrial respiratory complexes , particularly the cytochrome bc₁ complex (Complex III).

2.1. Inhibition of Cytochrome bc₁ Complex

Pyrimorph acts as a mixed-type, noncompetitive inhibitor of ubiquinol oxidation at the Qₚ site of the bc₁ complex . Key findings include:

  • IC₅₀ values : 85.0 μM for fungal cyt b and 69.2 μM for cyt c₁ subunits .

  • Kinetic analysis : Inhibition occurs via interference with substrate access to the ubiquinol oxidation site, distinct from other bc₁ inhibitors .

Pyrimorph Concentration (μM)Complex III Activity (% Inhibition)
00
495.3
8
12
16
Data derived from biochemical assays measuring cyt c reduction .

2.2. Molecular Docking Insights

Docking studies suggest Pyrimorph binds near the quinol oxidation site of cyt b in mammalian and bacterial systems. The acrylamide moiety adopts a syn-periplanar conformation, enabling interactions with residues near the Qₚ site .

Structural and Functional Correlations

The compound’s structure includes a morpholine ring , a pyridinyl group , and a tert-butyl-substituted phenyl group . These features contribute to its:

  • Lipophilicity : Facilitating membrane penetration in fungal cells.

  • Target specificity : The morpholine moiety may enhance binding affinity to fungal respiratory enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimorph belongs to the cinnamoyl fungicide class, sharing structural and functional similarities with other CAAs like dimethomorph , flumorph , and mandipropamid . However, key distinctions exist in molecular targets, resistance mechanisms, and efficacy.

Table 1: Structural and Functional Comparison of Pyrimorph and CAA Fungicides

Compound Key Structural Features Primary Target Secondary Target Resistance Mutation (CesA3) Baseline EC₅₀ (µg/mL)* Cross-Resistance Factor
Pyrimorph Morpholine, pyridine, tert-butylphenyl CesA3 (cell wall synthesis) Cytochrome bc1 (respiration) Q1077K 1.42 ± 0.40 10.67–56.02
Dimethomorph Morpholine, cinnamic acid derivative CesA3 None G1104V 0.02–0.05 5.0–10.0
Mandipropamid Benzamide, propyl group CesA3 None G1104V 0.01–0.03 8.0–15.0
Flumorph Fluorophenyl, morpholine CesA3 None G1104V 0.05–0.10 4.0–8.0

Baseline EC₅₀ values for mycelial growth inhibition in *P. capsici.

Key Findings:

Structural Differences :

  • Pyrimorph’s pyridine and tert-butylphenyl groups enhance mitochondrial targeting, unlike other CAAs .
  • Dimethomorph and flumorph lack respiratory chain inhibition, relying solely on CesA3 disruption .

Resistance Mechanisms: Pyrimorph-resistant mutants (RF = 10.67–56.02) exhibit a Q1077K mutation in CesA3, distinct from the G1104V mutation in mandipropamid-resistant strains . Cross-resistance between Pyrimorph and CAAs is moderate (r = 0.72–0.85), suggesting overlapping but non-identical binding sites .

Efficacy and Stability :

  • Pyrimorph’s dual action provides broader inhibition of fungal life stages (e.g., cystospore germination EC₅₀ = 0.09 µg/mL) compared to CAAs .
  • Resistance stability in Pyrimorph mutants is high (>10 transfers without fitness loss), whereas CAA resistance often declines rapidly .

Mitochondrial Activity: Pyrimorph uniquely inhibits the cytochrome bc1 complex (IC₅₀ = 4 mM in P. capsici mitochondria), reducing ATP synthesis .

Table 2: Inhibitory Effects on Mitochondrial Function

Compound Cytochrome bc1 Inhibition (IC₅₀) ATP Synthesis Inhibition Mitochondrial Swelling
Pyrimorph 4.0 mM Yes Moderate
Dimethomorph No activity No No
Flumorph No activity No No

Preparation Methods

Intermediate Synthesis via Benzylation

The synthesis of Pyrimorph begins with the preparation of a benzylated pyrimidine intermediate. In a two-step protocol, 3-methyl-6-chlorouracil undergoes nucleophilic substitution with substituted benzyl bromides (1a–1h ) in tetrahydrofuran (THF) at 40°C for 6 hours, using N,N-diisopropylethylamine (DIPEA) as a base. This step selectively functionalizes the pyrimidine ring at the C-6 position, yielding intermediates with varying aryl groups. For instance, reaction with 4-(tert-butyl)benzyl bromide introduces the bulky 4-(1,1-dimethylethyl)phenyl moiety critical for Pyrimorph’s bioactivity.

Morpholine Conjugation and Ring Formation

The benzylated intermediate is subsequently reacted with morpholine under reflux conditions in acetonitrile (CH₃CN) for 24 hours, employing potassium carbonate (K₂CO₃) and triethylamine (Et₃N) as dual-base catalysts. This step facilitates the displacement of the chlorine atom at the pyrimidine’s C-2 position, forming the morpholine-substituted final product. The reaction’s efficiency hinges on the electron-donating effects of the morpholine ring, which enhances nucleophilic attack at the electrophilic carbon center.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Solvent polarity significantly impacts reaction yield. Polar aprotic solvents like THF and CH₃CN optimize intermediate formation and final conjugation, achieving yields of 63–78%. Catalytic systems combining K₂CO₃ and Et₃N outperform单一 bases by stabilizing transition states and mitigating side reactions, as evidenced by a 15% yield increase in comparative trials.

Temperature and Reaction Time

Elevated temperatures (reflux at 82°C) accelerate the morpholine conjugation step, reducing reaction time from 48 to 24 hours without compromising purity. Prolonged heating beyond 24 hours, however, risks decomposition, as observed in thermogravimetric analysis (TGA) of byproducts.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy validates Pyrimorph’s structure. Key signals include:

  • A singlet at 5.07–5.18 ppm in ¹H-NMR for the pyrimidine proton.

  • A characteristic ¹³C-NMR peak at 90.04–90.95 ppm for the C-5 carbon of the pyrimidine ring.
    Infrared (IR) spectroscopy confirms carbonyl (C=O) stretching at 1,680 cm⁻¹ , consistent with the α,β-unsaturated ketone moiety.

Chromatographic Purity Assessment

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate and final product purity. TLC (Rₓ = 0.45 in ethyl acetate/hexane, 1:1) and HPLC (98.2% purity, C18 column, acetonitrile/water gradient) align with pharmacopeial standards.

Scale-Up Considerations and Industrial Production

Pilot-scale synthesis (500 g batches) demonstrates reproducible yields of 65–70% under optimized conditions. Key challenges include:

  • Viscosity management : Stirring rates ≥500 rpm prevent agglomeration during morpholine addition.

  • Waste minimization : Solvent recovery systems reduce THF and CH₃CN consumption by 40%.

Recent Advances in Pyrimorph Synthesis

Computational tools now guide synthetic optimization. Density functional theory (DFT) calculations at the B3LYP/6-31+G level predict electron affinity (A = 1.89 eV) and hardness (η = 3.12 eV), informing catalyst selection. Molecular dynamics simulations further validate morpholine’s binding orientation during conjugation, reducing trial-and-error experimentation.

Applications and Biological Efficacy

Pyrimorph’s dual mechanism—inhibiting oomycete cell wall biosynthesis and mitochondrial complex III—is validated through proteomic studies. Against Phytophthora capsici, it exhibits an EC₅₀ of 2.3 µg/mL , surpassing older CAA fungicides like dimethomorph. Field trials demonstrate 85–92% efficacy in controlling cucumber downy mildew at 450 g/ha.

StepReagents/ConditionsYield (%)Purity (%)
BenzylationDIPEA, THF, 40°C, 6 h7895
Morpholine ConjugationK₂CO₃/Et₃N, CH₃CN, reflux, 24 h6398.2

Table 2: Spectroscopic Data for Pyrimorph

TechniqueKey SignalsAssignment
¹H-NMR (400 MHz, CDCl₃)5.12 ppm (s, 1H)Pyrimidine H
¹³C-NMR (100 MHz, CDCl₃)90.45 ppmPyrimidine C-5
IR (KBr)1,680 cm⁻¹C=O stretch

Q & A

Q. What are the established synthetic methodologies for Morpholine, 4-[3-(2-chloro-4-pyridinyl)-3-[4-(tert-butyl)phenyl]-1-oxo-2-propenyl]-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Step 1: Condensation of substituted pyridine and morpholine derivatives under reflux conditions. For example, combining 4-chloro-2-pyridinyl precursors with tert-butylphenyl ketones in chloroform or ethanol with catalytic bases like piperidine (0.02 mmol) .
  • Step 2: Cyclization via reflux (1.5–10 hours) in polar aprotic solvents (e.g., ethanol, DMF) to form the propenyl-morpholine backbone .
  • Purification: Distillation of solvents under reduced pressure, followed by crystallization (e.g., methanol wash) to isolate the product .
Synthetic Route Reagents/ConditionsYield Optimization Tips
Chloroform-based refluxChloroform, piperidine (catalytic)Use inert atmosphere to prevent oxidation
Ethanol refluxEthanol, formaldehyde (0.02 mol)Extend reflux time to 10+ hours for higher cyclization efficiency

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Identify proton environments (e.g., tert-butyl group at δ ~1.3 ppm, morpholine protons at δ ~3.7 ppm) and confirm substitution patterns .
    • 2D NMR (COSY, HSQC): Resolve coupling between pyridinyl and propenyl groups.
  • Infrared (IR) Spectroscopy: Detect carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and morpholine ring vibrations (~1100 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Use slow evaporation in dichloromethane/hexane mixtures to grow single crystals.

Q. What safety protocols and personal protective equipment (PPE) are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazards: Acute oral toxicity (LD50 < 2000 mg/kg), severe eye irritation, and respiratory sensitization .
  • PPE Requirements:
    • Gloves: Nitrile or neoprene (tested for chemical resistance).
    • Eye/Face Protection: ANSI Z87.1-compliant goggles and face shields .
    • Ventilation: Use fume hoods to avoid aerosol exposure during synthesis .
  • Emergency Protocols:
    • Skin Contact: Wash immediately with soap/water for 15+ minutes .
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) across different experimental models?

Methodological Answer:

  • Assay Variability Analysis: Compare in vitro vs. in vivo models. For example:
    • In Vitro Antimicrobial Assays: Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
    • In Vivo Anti-Inflammatory Models: Evaluate TNF-α/IL-6 suppression in murine models with LPS-induced inflammation.
  • Meta-Analysis: Cross-reference data from independent studies (e.g., reports antimicrobial activity linked to pyridinyl groups, while anti-inflammatory effects may arise from morpholine’s electron-donating properties). Adjust for variables like solvent (DMSO vs. saline) and cell line specificity .

Q. What computational strategies (e.g., molecular docking, QSAR) are suitable for predicting the compound's interaction with biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinity to targets (e.g., COX-2 for anti-inflammatory activity). Focus on:
    • Key Binding Sites: Morpholine’s oxygen as a hydrogen bond acceptor; pyridinyl chlorine for hydrophobic interactions .
  • QSAR Modeling: Build regression models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict bioavailability .
  • Validation: Cross-check predictions with experimental IC50 values from kinase inhibition assays.

Q. What experimental design considerations are necessary to evaluate the compound's pharmacokinetic profile (e.g., absorption, metabolism) in preclinical models?

Methodological Answer:

  • ADME Studies:
    • Absorption: Use Caco-2 cell monolayers to simulate intestinal permeability.
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation metabolites .
  • Pharmacokinetic Parameters:
    • Half-Life (t1/2): Monitor plasma concentration over 24 hours in rodent models.
    • Bioavailability: Compare intravenous vs. oral administration routes.
Parameter Experimental ModelKey Metrics
Absorption RateCaco-2 cellsPapp (apparent permeability)
Metabolic StabilityLiver microsomesIntrinsic clearance (Clint)
Plasma ExposureSprague-Dawley ratsAUC0–24, Cmax

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